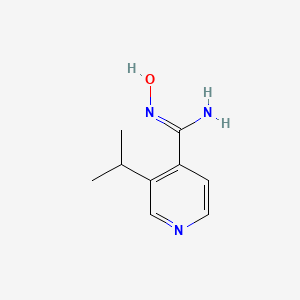
N-Hydroxy-3-isopropylisonicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-isopropylisonicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method includes the use of imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the rapid preparation of amidoximes, including this compound, with reaction times ranging from 5 to 15 minutes and yields between 65% and 81% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-isopropylisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
N-Hydroxy-3-isopropylisonicotinimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-3-isopropylisonicotinimidamide involves its interaction with molecular targets through hydrogen bonding and metal chelation. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can chelate metal ions, influencing the activity of metalloenzymes and other metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-3-isopropylisonicotinimidamide include:
- N-Hydroxysuccinimide
- N-Hydroxyphthalimide
- N-Hydroxybenzotriazole
Uniqueness
This compound is unique due to its specific structural features, such as the isopropyl group and the isonicotinimidamide backbone, which confer distinct chemical reactivity and biological activity compared to other N-hydroxy compounds .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N'-hydroxy-3-propan-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-5-11-4-3-7(8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI Key |
YHRMIHPCFTVTNA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1=C(C=CN=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



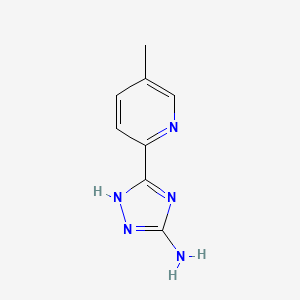
![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)
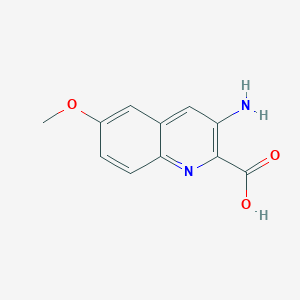
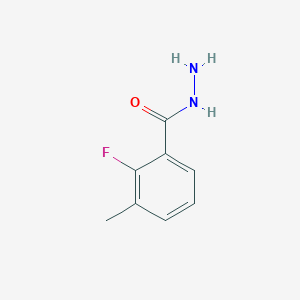
![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
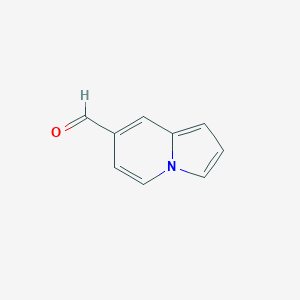
![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)

![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)

